3,5-Bis(trifluoromethyl)phenylboronic acid

Overview

Description

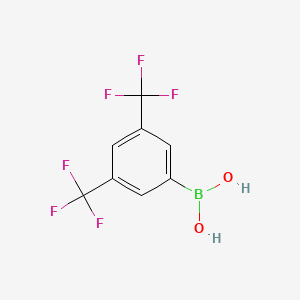

3,5-Bis(trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C8H5BF6O2 . It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)phenylboronic acid typically involves the following steps:

Halogenation: The starting material, 3,5-dimethylphenylboronic acid, undergoes halogenation to introduce trifluoromethyl groups.

Trifluoromethylation: The halogenated intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Hydrolysis: The final step involves hydrolysis to convert the intermediate into the desired boronic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving 3,5-Bis(trifluoromethyl)phenylboronic acid. .

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Base: Typically potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Functionalized Phenylboronic Acids: Resulting from various substitution reactions

Scientific Research Applications

Chemistry:

Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals

Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology and Medicine:

Drug Development: Used in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.

Industry:

Mechanism of Action

The primary mechanism of action for 3,5-Bis(trifluoromethyl)phenylboronic acid is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the phenyl group to the halide substrate. The trifluoromethyl groups enhance the electron-withdrawing properties of the phenyl ring, increasing the reactivity of the compound .

Comparison with Similar Compounds

- 4-(Trifluoromethyl)phenylboronic acid

- 3,5-Difluorophenylboronic acid

- 4-Fluorophenylboronic acid

Comparison:

- Reactivity: 3,5-Bis(trifluoromethyl)phenylboronic acid is more reactive in Suzuki-Miyaura coupling reactions compared to its mono-substituted counterparts due to the presence of two trifluoromethyl groups .

- Stability: The compound is relatively stable under standard conditions, making it suitable for various synthetic applications .

Biological Activity

3,5-Bis(trifluoromethyl)phenylboronic acid (CAS: 73852-19-4) is an organoboron compound notable for its diverse applications in organic synthesis and its significant biological activities. The presence of two trifluoromethyl groups enhances its reactivity, making it a valuable reagent in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and its effects in cellular and animal models.

- Molecular Formula : C8H5BF6O2

- Molecular Weight : 257.93 g/mol

- Appearance : White to pale yellowish-brown crystalline powder

- Melting Point : 222 - 226 °C

This compound primarily acts through:

- Enzyme Inhibition : It binds to the active sites of various enzymes, particularly proteases and kinases, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, affecting downstream signaling pathways and cellular processes .

- Cell Signaling Modulation : The compound influences cell signaling pathways by altering the phosphorylation states of proteins, which can lead to changes in gene expression and metabolic processes within cells.

The compound exhibits several important biochemical properties:

- Reactivity in Suzuki-Miyaura Coupling : It is highly reactive in forming carbon-carbon bonds, which is crucial for synthesizing biologically active molecules.

- Inhibition of Kinases : Studies indicate that it inhibits specific kinases involved in critical signaling pathways, impacting cellular functions such as proliferation and apoptosis .

Table 1: Comparison with Similar Compounds

| Compound Name | Reactivity in Suzuki-Miyaura | Stability |

|---|---|---|

| This compound | High | Stable under standard conditions |

| 4-(Trifluoromethyl)phenylboronic acid | Moderate | Less stable |

| 3,5-Difluorophenylboronic acid | Moderate | Moderate |

Cellular Effects

Research has demonstrated that this compound significantly affects various cell types:

- Gene Expression Changes : The inhibition of kinases leads to altered phosphorylation states of transcription factors, resulting in modified gene expression profiles .

- Metabolic Flux Alteration : By inhibiting key enzymes involved in metabolic pathways, the compound can influence overall cellular metabolism.

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study highlighted the efficacy of this compound as a potent inhibitor of FAAH. This enzyme plays a crucial role in the metabolism of endocannabinoids. The inhibition was shown to enhance levels of these signaling molecules, suggesting therapeutic potential for pain management and neuroprotection .

Case Study 2: Impact on Cancer Cell Lines

In vitro studies demonstrated that treatment with this boronic acid derivative led to significant apoptosis in cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell survival pathways .

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-bis(trifluoromethyl)phenylboronic acid, and how do they influence its reactivity?

- Answer: The compound has a molecular formula of C₈H₅BF₆O₂ (257.93 g/mol) and a melting point of 219–221°C . The trifluoromethyl groups enhance its Lewis acidity and electron-withdrawing effects, lowering its pKa to 7.2, which improves its efficiency in aqueous-phase Suzuki-Miyaura couplings compared to less acidic analogs (e.g., phenylboronic acid, pKa 8.9) . These properties make it particularly effective in cross-coupling reactions under mild conditions.

Q. What are the standard methods for characterizing this compound in synthetic workflows?

- Answer: Characterization typically employs multinuclear NMR (¹H, ¹¹B, ¹⁹F) to confirm boron coordination and trifluoromethyl group integrity . Mass spectrometry and X-ray diffraction (XRD) are used to verify molecular weight and crystal structure . Purity assessment via HPLC or melting point analysis is critical, as commercial samples may vary (e.g., 97–98% purity from suppliers like Wako Pure Chemical Industries and Combi-Blocks) .

Q. How is this boronic acid utilized in Suzuki-Miyaura cross-coupling reactions?

- Answer: It serves as an arylboron partner in Pd-catalyzed couplings with aryl halides. A typical protocol involves Pd(PPh₃)₄ (1–5 mol%), a base (e.g., Na₂CO₃), and a solvent system like THF/H₂O at 60–100°C . The electron-withdrawing trifluoromethyl groups accelerate transmetallation, enabling efficient biaryl bond formation even with deactivated aryl halides .

Advanced Research Questions

Q. What strategies optimize the catalytic activity of this compound in co-catalyzed reactions?

- Answer: Co-catalytic systems with Brønsted acids (e.g., benzoic acid) enhance reactivity in non-polar solvents like heptane. For example, 20 mol% boronic acid and 20 mol% benzoic acid at 80–100°C facilitate the synthesis of 2H-chromenes via activation of α,β-unsaturated carbonyls . The trifluoromethyl groups stabilize intermediates through inductive effects, while the Brønsted acid protonates leaving groups, lowering activation energy .

Q. How do solvent and Lewis acidity interplay in reactions involving this boronic acid?

- Answer: Solvent polarity modulates Lewis acidity. In chloroform, the compound exhibits higher effective acidity (Gutmann-Beckett acceptor number: ~80) compared to acetone (~65), enabling selective activation of substrates in frustrated Lewis pair (FLP) systems . Computational studies (DFT) suggest solvation free energy in water (−15.2 kcal/mol) stabilizes boronate intermediates, critical for aqueous-phase reactions .

Q. What mechanistic insights explain its role in small-molecule activation?

- Answer: In FLP catalysis, the boronic acid’s vacant p-orbital interacts with Lewis basic substrates (e.g., CO₂ or H₂), while the trifluoromethyl groups prevent steric hindrance. For example, tris(3,5-difluorophenyl)borane analogs activate H₂ heterolytically, forming [B–H⁻][H⁺] pairs, a mechanism inferred via isotopic labeling and kinetic studies .

Q. How do spectroscopic techniques resolve contradictions in reported reactivity data?

- Answer: Discrepancies in reaction yields (e.g., 51–91% in chromene synthesis ) are addressed via ¹⁹F NMR to track boronate ester formation and in situ IR to monitor substrate consumption. For instance, kinetic profiling reveals that trifluoromethyl groups accelerate transmetallation but may hinder reductive elimination in sterically crowded systems .

Q. Methodological Considerations

- Synthetic Protocols: Prioritize anhydrous conditions for moisture-sensitive reactions, as boronic acids hydrolyze to boroxines in aqueous media .

- Safety: Use PPE (gloves, goggles) due to irritant properties (R36/37/38) . Store in a cool, dry place under inert gas to prevent decomposition.

- Data Validation: Cross-reference pKa values (Gutmann-Beckett method ) and reaction yields with independent replicates to ensure reproducibility.

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16)17/h1-3,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTABBGLHGBJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224421 | |

| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73852-19-4 | |

| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073852194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.